4-Nitrobenzyl acetoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

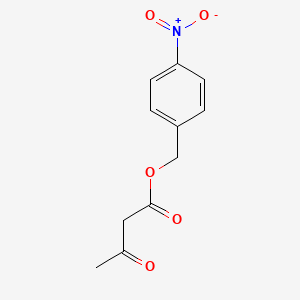

(4-nitrophenyl)methyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPGVCMZXFBYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375411 | |

| Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61312-84-3 | |

| Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61312-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzyl acetoacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzyl acetoacetate (PNBA), identified by its CAS number 61312-84-3, is a versatile bifunctional molecule increasingly recognized for its utility in sophisticated organic synthesis.[1][2] Its unique structure, incorporating a reactive β-ketoester moiety and a readily cleavable 4-nitrobenzyl protecting group, positions it as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][3] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on providing practical insights for laboratory and process development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a very pale yellow or off-white crystalline powder.[4][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 61312-84-3 | [2][4] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2][4] |

| Molecular Weight | 237.21 g/mol | [2][4] |

| IUPAC Name | (4-nitrophenyl)methyl 3-oxobutanoate | [6] |

| Synonyms | Acetoacetic Acid 4-Nitrobenzyl Ester, Benzyl p-nitroacetylacetate | [1][5] |

| Appearance | Very pale yellow to light yellow crystalline powder | [4][5] |

| Melting Point | 42-46 °C | [5] |

| Purity | Typically ≥98.0% (by HPLC) | [4][5][7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the transesterification of an alkyl acetoacetate with 4-nitrobenzyl alcohol. This method is favored for its efficiency and control over reaction conditions.

Transesterification of Ethyl Acetoacetate

A reliable and scalable method involves the reaction of ethyl acetoacetate with 4-nitrobenzyl alcohol in a suitable solvent, such as toluene. The reaction is driven to completion by the removal of ethanol, a lower-boiling point byproduct, through distillation.

Experimental Protocol: Synthesis via Transesterification

Materials:

-

Ethyl acetoacetate

-

4-Nitrobenzyl alcohol

-

Toluene

-

Diethyl ether

-

Celite

Procedure:

-

A mixture of ethyl acetoacetate (1.08 moles) and 4-nitrobenzyl alcohol (1.00 mole) in 1 L of toluene is prepared in a flask equipped for distillation.

-

The mixture is slowly distilled, collecting approximately 900 ml of the solvent over a period of 15 hours. This azeotropically removes the ethanol byproduct, driving the equilibrium towards the product.

-

After cooling, any insoluble material is removed by filtration over Celite, and the filter cake is washed with toluene.

-

The filtrate is concentrated in vacuo to yield the crude product as an oil.

-

The crude oil is crystallized from diethyl ether at 5°C to yield off-white crystals of this compound. A typical yield is around 77%.

Synthesis Mechanism: Transesterification

The transesterification reaction can be catalyzed by either an acid or a base. In the absence of an external catalyst, the reaction likely proceeds through a neutral tetrahedral intermediate.

Caption: General mechanism of transesterification.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual reactivity. The β-ketoester functionality allows for a wide range of transformations, while the 4-nitrobenzyl group serves as a stable and selectively cleavable protecting group.

Reactions of the β-Ketoester Moiety

The active methylene group (the -CH₂- between the two carbonyls) is acidic and can be readily deprotonated by a mild base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides to form more complex β-dicarbonyl compounds.

-

Condensation Reactions: Aldol-type condensations with aldehydes and ketones.

The 4-Nitrobenzyl Protecting Group

The 4-nitrobenzyl ester is stable to a variety of reaction conditions, yet it can be cleaved under mild reductive conditions, typically through catalytic hydrogenation. This selective deprotection is a key advantage, allowing for the unmasking of the carboxylic acid functionality late in a synthetic sequence without disturbing other sensitive functional groups.

Caption: Reactivity and synthetic pathways of this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals.[1] Its ability to introduce a protected acetoacetate unit is particularly useful in the construction of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1] For example, derivatives of this compound can be used in the synthesis of novel enzyme inhibitors and compounds with potential antibacterial or antifungal properties.[3] Research has also indicated potential anti-leukemic activity and L-type calcium channel blocking properties for this compound.[3]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of this compound.[4][7] A general method, adaptable for this compound, is outlined below.

Representative HPLC Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in a 50:50 mixture of acetonitrile and water and filtered through a 0.22 µm syringe filter before injection.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorptions for the ester carbonyl (around 1740 cm⁻¹), the ketone carbonyl (around 1715 cm⁻¹), and the nitro group (strong absorptions around 1515 cm⁻¹ and 1345 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key signals include:

-

A singlet for the methyl protons (CH₃) at approximately 2.32 ppm.

-

A singlet for the active methylene protons (-COCH₂CO₂R) at around 3.62 ppm.

-

A singlet for the benzylic protons (-CO₂CH₂Ar) at about 5.28 ppm.

-

Two doublets for the aromatic protons, typically around 7.53 ppm and 8.23 ppm.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation in MS/MS experiments would likely involve the loss of the nitro group (NO₂) and cleavage of the ester bond.

Safety and Handling

This compound is suspected of causing genetic defects (H341) and should be handled with appropriate precautions.[5] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its combination of a reactive β-ketoester moiety and a selectively cleavable protecting group makes it a powerful tool for organic chemists, particularly in the fields of pharmaceutical and agrochemical research and development. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 316(Pt 2), 409–412. Retrieved from [Link]

- PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of Biological Chemistry, 261(22), 10343–10348.

-

PubMed Central. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 316(Pt 2), 409–412. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]

-

Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (n.d.). Retrieved from [Link]

-

YouTube. (2021). Transesterification Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO5). Retrieved from [Link]

-

ResearchGate. (2018). Optimization of transesterification reaction conditions with methyl acetoacetate (1) and benzyl alcohol (2a) a. Retrieved from [Link]

- PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1703–1714.

-

PubMed Central. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

- Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. (2018). Journal of the Serbian Chemical Society, 83(2), 133-142.

-

Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

Reddit. (2025). Fragmentation of benzyl acetate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 61312-84-3 [smolecule.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 61312-84-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | C11H11NO5 | CID 2760918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

A Comprehensive Guide to the Synthesis and Characterization of 4-Nitrobenzyl Acetoacetate

Abstract

4-Nitrobenzyl acetoacetate (4-NBA) is a pivotal chemical intermediate whose unique molecular architecture, featuring a reactive β-ketoester system and a cleavable 4-nitrobenzyl protecting group, makes it a valuable precursor in advanced organic synthesis.[1] Its applications span the development of pharmaceuticals, agrochemicals, and photoactive materials.[2] This technical guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, grounded in established laboratory protocols and analytical methodologies. Designed for researchers and drug development professionals, this document explains the causality behind experimental choices, offering a robust framework for its reliable preparation and validation.

Strategic Importance in Synthesis

The utility of this compound stems from its dual functionality. The acetoacetate moiety is a versatile building block for constructing complex carbon skeletons and heterocyclic systems.[2] The 4-nitrobenzyl group serves as a stable protecting group for the carboxylic acid, which can be selectively cleaved under specific, often mild, conditions, a critical feature in multi-step synthetic campaigns.[1] The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, facilitating its reaction with nucleophiles and also influencing the reactivity of the entire molecule.[1] Research has also pointed to potential therapeutic properties, including in vitro anti-leukemic activity and L-type calcium channel blocking activity, making it a compound of interest in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61312-84-3 | [2],[3],[4] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1],[5],[4] |

| Molecular Weight | 237.21 g/mol | [1],[5],[4] |

| Appearance | White to light yellow crystalline powder | [3], |

| Melting Point | 42 - 49 °C | [3],[6] |

| Purity (Typical) | >98.0% (HPLC) | [3], |

| Solubility | Soluble in methanol, diethyl ether, toluene | ,[7],[6] |

Synthesis via Transesterification

The most common and efficient laboratory-scale synthesis of this compound is achieved through the transesterification of an alkyl acetoacetate (typically ethyl acetoacetate) with 4-nitrobenzyl alcohol.[6] This method offers excellent control and generally provides good yields.[8][9] The reaction involves the exchange of the ester's alcohol group, driven by the removal of the more volatile alcohol (ethanol) from the reaction equilibrium.

Principle of Transesterification

The reaction proceeds by nucleophilic attack of 4-nitrobenzyl alcohol on the carbonyl carbon of ethyl acetoacetate. While the reaction can be driven thermally, it is often catalyzed by acids, bases, or transition metals to increase the reaction rate.[8] In the protocol described below, the reaction is driven to completion by the continuous removal of ethanol via distillation, shifting the equilibrium towards the product according to Le Châtelier's principle.

Caption: Transesterification of ethyl acetoacetate with 4-nitrobenzyl alcohol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of p-Nitrobenzyl acetoacetate.[6]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 4-Nitrobenzyl alcohol | 153.14 | 15.3 g | 0.10 |

| Ethyl acetoacetate | 130.14 | 14.0 g | 0.108 |

| Toluene | - | 100 mL | - |

| Diethyl ether | - | ~30 mL | - |

| Celite | - | As needed | - |

Procedure:

-

Reaction Setup: Combine 4-nitrobenzyl alcohol (15.3 g, 0.10 mol) and ethyl acetoacetate (14.0 g, 0.108 mol) in a 250 mL round-bottom flask equipped with a distillation head and a condenser. Add toluene (100 mL) as the solvent.

-

Azeotropic Distillation: Heat the mixture to reflux. Slowly distill the toluene-ethanol azeotrope over approximately 15 hours, collecting the distillate. The removal of ethanol is the primary driving force for the reaction.

-

Work-up: After the distillation is complete, allow the reaction mixture to cool to room temperature. If any insoluble material is present, filter the mixture through a pad of Celite, washing the filter cake with a small amount of fresh toluene.

-

Concentration: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator. This will yield a crude oil.

-

Crystallization: Dissolve the crude oil in diethyl ether (~30 mL) at room temperature. Cool the solution to 5 °C in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the resulting off-white crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them in a vacuum oven. A typical yield is around 75-80%.[6]

Rationale for Experimental Choices

-

Solvent (Toluene): Toluene serves a dual purpose. It is an inert solvent for the reactants and has a boiling point (111 °C) suitable for the reaction temperature. Crucially, it forms a low-boiling azeotrope with the ethanol byproduct, facilitating its removal and driving the reaction forward.

-

Excess Reagent: A slight excess of ethyl acetoacetate is used to ensure the complete conversion of the more valuable 4-nitrobenzyl alcohol.

-

Purification (Crystallization): Crystallization is an effective method for purifying the solid product from any remaining starting materials or soluble impurities. Diethyl ether is a good choice because the product has moderate solubility at room temperature but low solubility at colder temperatures, allowing for high recovery of pure crystals.

Purification and Isolation Workflow

The success of any synthesis is contingent on the effective purification of the target compound. The workflow below outlines the critical steps from the crude reaction mixture to the final, analytically pure product.

Caption: Step-by-step workflow for the purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and physical methods provides an unambiguous structural confirmation.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by probing the chemical environment of each proton. The spectrum should be clean, with integrations matching the expected proton counts.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.23 | d | 2H | Aromatic protons ortho to -NO₂ |

| 7.53 | d | 2H | Aromatic protons meta to -NO₂ |

| 5.28 | s | 2H | Benzylic methylene (-CO₂CH₂ Ar) |

| 3.62 | s | 2H | Active methylene (-COCH₂ CO₂-) |

| 2.32 | s | 3H | Methyl protons (-C(O)CH₃ ) |

| (Data sourced from PrepChem)[6] |

The presence of all five distinct signals with the correct integrations and multiplicities provides strong evidence for the successful synthesis of the target structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong carbonyl absorptions and the distinct stretches of the nitro group.

Table 3: Key IR Absorption Frequencies (film)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 1740 | C=O (Ester) | Stretching vibration |

| 1715 | C=O (Ketone) | Stretching vibration |

| 1515 | N-O (Nitro) | Asymmetric stretching |

| 1345 | N-O (Nitro) | Symmetric stretching |

| (Data sourced from PrepChem)[6] |

The two distinct carbonyl peaks are characteristic of a β-ketoester, and the strong absorptions at 1515 and 1345 cm⁻¹ are definitive for the nitro group.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₁₁H₁₁NO₅]⁺ | 237.0632 |

| [M+H]⁺ | [C₁₁H₁₂NO₅]⁺ | 238.0710 |

| [M+Na]⁺ | [C₁₁H₁₁NNaO₅]⁺ | 260.0529 |

| (Data sourced from PubChem)[5][11] |

Characterization Logic Diagram

The confirmation of the final product relies on the convergence of data from multiple independent analytical techniques.

Caption: Logic map for the analytical validation of this compound.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment must be conducted. This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements: H341: Suspected of causing genetic defects.[3][12][13]

-

Precautionary Measures:

-

P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][13]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][13]

-

P308 + P313: IF exposed or concerned, get medical advice/attention.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Always handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for complete information before commencing work.[12][13]

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SDS Manager. (2018). This compound SDS. Retrieved from [Link]

-

ChemBK. (2024). P-nitrobenzyl Acetoacetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Hartman, W. W., & Rahrs, E. J. (n.d.). Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO5). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-Nitrobenzyl acetoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate.

-

Journal of Applicable Chemistry. (2018). Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. Retrieved from [Link]

-

RSC Advances. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl 2-diazoacetoacetate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

Sources

- 1. Buy this compound | 61312-84-3 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 61312-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H11NO5 | CID 2760918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C11H11NO5) [pubchemlite.lcsb.uni.lu]

- 12. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to (4-nitrophenyl)methyl 3-oxobutanoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitrophenyl)methyl 3-oxobutanoate, also known as p-nitrobenzyl acetoacetate (PNBA), is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure uniquely combines a reactive β-keto ester moiety with a p-nitrobenzyl (PNB) protecting group, rendering it a valuable intermediate in the synthesis of complex molecules, most notably carbapenem antibiotics like Panipenem.[1] This guide provides a comprehensive technical overview of PNBA, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, in-depth analytical characterization, and its strategic application in multistep synthesis, with a focus on the underlying chemical principles that govern its reactivity and utility.

Chemical Identity and Physicochemical Properties

(4-nitrophenyl)methyl 3-oxobutanoate is a stable, off-white to light yellow crystalline solid at room temperature.[1][2] Its structure features two key functional components: the 3-oxobutanoate chain, which contains an active methylene group flanked by two carbonyls, and the (4-nitrophenyl)methyl ester, which serves as a stable but readily cleavable protecting group for the carboxylic acid.

| Property | Value | Source(s) |

| IUPAC Name | (4-nitrophenyl)methyl 3-oxobutanoate | [3] |

| Synonyms | 4-Nitrobenzyl acetoacetate, p-Nitrobenzyl acetoacetate | [4] |

| CAS Number | 61312-84-3 | [4] |

| Molecular Formula | C₁₁H₁₁NO₅ | [5] |

| Molecular Weight | 237.21 g/mol | [5] |

| Melting Point | 45 °C | [6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

The presence of both the β-dicarbonyl system and the nitroaromatic ring dictates the molecule's reactivity and spectroscopic properties. The active methylene protons exhibit enhanced acidity (pKa ≈ 10-11), making this position a prime site for nucleophilic attack and carbon-carbon bond formation.[7] The p-nitrobenzyl group is a robust protecting group, stable to a range of conditions but susceptible to selective removal via reduction, a feature critical to its application in complex syntheses.[8]

Synthesis of (4-nitrophenyl)methyl 3-oxobutanoate

The most direct and high-yielding synthesis of PNBA involves the acetoacetylation of 4-nitrobenzyl alcohol with diketene, catalyzed by a mild base such as triethylamine (TEA).[5] This method avoids the need for preparing and isolating the unstable acetoacetic acid.

Synthesis Protocol

This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of PNBA.[5]

Materials:

-

4-Nitrobenzyl alcohol (1.53 g, 10 mmol)

-

Diketene (1.26 g, 15 mmol, ~1.1 mL)

-

Triethylamine (0.14 mL, 1 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-nitrobenzyl alcohol (1.53 g).

-

Add anhydrous dichloromethane (10 mL) and stir to dissolve the alcohol.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add diketene (1.26 g) to the stirred solution.

-

Add triethylamine (0.14 mL) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid is (4-nitrophenyl)methyl 3-oxobutanoate (Expected yield: ~2.30 g, 97%).[5]

Reaction Mechanism

The triethylamine-catalyzed acetoacetylation of an alcohol with diketene proceeds through a nucleophilic addition-elimination pathway.

Causality of Experimental Choices:

-

Triethylamine as Catalyst: TEA is a non-nucleophilic, sterically hindered base.[6] It is strong enough to deprotonate the alcohol, increasing its nucleophilicity, but not so strong as to promote side reactions like the polymerization of diketene.[9]

-

Diketene as Reagent: Diketene serves as a stable and convenient synthetic equivalent of ketene for acetoacetylation.[10][11]

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of diketene to acetoacetic acid, which can undergo decarboxylation.

-

Low Temperature Start: Initiating the reaction at 0 °C helps to control the initial exothermic reaction between diketene and the alcohol, ensuring selectivity and preventing runaway reactions.[5]

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized (4-nitrophenyl)methyl 3-oxobutanoate.

Spectroscopic Data

| Technique | Data Interpretation and Peak Assignments |

| ¹H NMR | (CDCl₃, 300 MHz) δ (ppm): 8.25 (d, 2H, Ar-H ortho to NO₂), 7.51 (d, 2H, Ar-H meta to NO₂), 5.27 (s, 2H, Ar-CH₂-O), 3.49 (s, 2H, -CO-CH₂-CO-), 2.29 (s, 3H, CH₃-CO-). Note: The provided spectrum from a commercial source shows a mixture of keto-enol tautomers, which is common for β-keto esters. The data here represents the major keto form.[5] |

| ¹³C NMR | (Predicted, based on analogous structures): δ (ppm): ~200.5 (Ketone C=O), ~166.5 (Ester C=O), ~147.8 (Ar-C-NO₂), ~142.0 (Ar-C-CH₂), ~128.5 (Ar-CH meta to NO₂), ~124.0 (Ar-CH ortho to NO₂), ~67.0 (Ar-CH₂-O), ~50.0 (-CO-CH₂-CO-), ~30.0 (CH₃-CO-).[12][13] |

| IR | (Predicted, KBr) ν (cm⁻¹): ~3100 (Ar C-H), ~1745 (Ester C=O stretch), ~1720 (Ketone C=O stretch), ~1600 (Ar C=C), ~1520 (N-O asymmetric stretch), ~1345 (N-O symmetric stretch), ~1200 (C-O stretch).[14][15] |

| Mass Spec. | ESI-MS (m/z): [M+H]⁺ calculated for C₁₁H₁₂NO₅⁺: 238.07; found values may vary slightly. Commercial sources have reported related structures.[5] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of (4-nitrophenyl)methyl 3-oxobutanoate stems from the distinct reactivity of its two main components: the active methylene group and the p-nitrobenzyl ester protecting group.

Reactivity of the Active Methylene Group

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, making PNBA a valuable precursor for C-C bond formation.

Alkylation: A primary application of β-keto ester enolates is in alkylation reactions. While specific examples for PNBA are sparse in the literature, the reaction is analogous to that of ethyl acetoacetate. Treatment with a base like sodium ethoxide followed by an alkyl halide (R-X) would yield the α-alkylated product. This reaction is fundamental for building more complex carbon skeletons.[7]

Application in Carbapenem Synthesis

(4-nitrophenyl)methyl 3-oxobutanoate is a key intermediate in the industrial synthesis of carbapenem antibiotics, such as Panipenem and Imipenem.[1][14] The p-nitrobenzyl group serves as a protecting group for the carboxylic acid functionality which is essential for the final structure and activity of the antibiotic. This protection is necessary to prevent unwanted side reactions during the intricate multi-step synthesis of the β-lactam core.

While the precise, step-by-step industrial synthesis schemes are often proprietary, the general strategy involves using PNBA to construct a portion of the carbapenem framework. The p-nitrobenzyl ester is carried through several synthetic steps before being removed in the final stages of the synthesis to reveal the free carboxylic acid.[13][16]

The p-Nitrobenzyl Ester as a Protecting Group

The p-nitrobenzyl (PNB) ester is classified as a stable protecting group that can be selectively removed under mild reductive conditions, leaving other sensitive functional groups intact. This orthogonality is a cornerstone of modern synthetic strategy.

Deprotection Methodologies:

-

Catalytic Hydrogenation: This is the most common and clean method for PNB group removal. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[17] The PNB group is reduced to the corresponding p-aminobenzyl ester, which is unstable and spontaneously cleaves to release the free carboxylic acid and p-aminobenzyl alcohol. This method is highly efficient but may not be compatible with molecules containing other reducible functional groups, such as alkenes or alkynes.[8]

-

Chemical Reduction (Sodium Dithionite): For substrates sensitive to catalytic hydrogenation, reduction with sodium dithionite (Na₂S₂O₄) offers a mild and effective alternative.[18] The reaction proceeds in a biphasic solvent system (e.g., ethyl acetate/water) at a neutral or slightly basic pH. Sodium dithionite reduces the nitro group to an amino group, triggering the same self-immolative cleavage of the benzyl ester to yield the carboxylic acid.[1][19] This method shows excellent chemoselectivity, preserving groups like benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) that would be cleaved by standard hydrogenolysis.[18][20]

Safety and Handling

(4-nitrophenyl)methyl 3-oxobutanoate should be handled with appropriate laboratory safety precautions. It is classified as causing skin and serious eye irritation.[3] It is also suspected of causing genetic defects and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

(4-nitrophenyl)methyl 3-oxobutanoate is a strategically important building block in organic synthesis. Its value is derived from the predictable and distinct reactivity of its β-keto ester and p-nitrobenzyl ester functionalities. The ability to perform C-C bond formation at the active methylene position, combined with the robust nature and selective cleavability of the PNB protecting group, makes it an indispensable tool for the construction of complex pharmaceutical agents like carbapenem antibiotics. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in research and development.

References

-

Guibe-Jampel, E., & Wakselman, M. (1982). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite. Synthetic Communications, 12(3), 219-223. [Link]

-

Greene, G. S. (1981). PART I. THE ALKYLATION OF THE SODIUM SALT OF ETHYL ACETOACETATE, AN AMBIDENT ANION, WITH TRIETHYLOXONIUM FLUOROBORATE. PART II. RADICAL ANIONS AS INTERMEDIATES IN THE SUBSTITUTION REACTIONS OF A BETA-KETO ESTER SALT. PART III. A NEW AND FACILE SUBSTITUTION REACTION AT A TERTIARY CARBON; THE DISPLACEMENT OF A NITRO GROUP FROM A SATURATED CARBON ATOM. Purdue e-Pubs. [Link]

- Sandoz AG. (2018). Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine.

-

Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Royal Society of Chemistry. [Link]

- Hanmi Pharm. Co., Ltd. (2012). Synthesis method of panipenem and intermediates thereof.

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

- Gassman, P. G., et al. (1981). Mechanism of Sodium Dithionite Reduction of Aldehydes and Ketones. The Journal of Organic Chemistry.

-

Han, S. J., & de Melo, G. F. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

- Sivanandaiah, K. M., & Gurusiddappa, S. (1983). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B.

-

Halpern, M. (n.d.). PTC C-Alkylation of Acetoacetate Ester. PTC Organics. [Link]

- Lonza Ltd. (1978). Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.

-

Organic Chemistry Tube. (2021). Sodium Dithionite Reduction Mechanism. YouTube. [Link]

-

Wikipedia. (n.d.). Diketene. Wikipedia. [Link]

-

Cernak, T. A., & Lambert, K. M. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

-

Siska, S. J., & Snider, B. B. (2011). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. PubMed Central. [Link]

-

Hartman, W. W., & Rahrs, E. J. (n.d.). Acetic acid, p-nitrobenzyl ester. Organic Syntheses. [Link]

-

Patsnap. (2024). Triethylamine: Versatile Catalyst in Chemistry. Patsnap Eureka. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

ChemBK. (2024). p-nitrobenzyl acetoacetate. ChemBK. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Royal Society of Chemistry. [Link]

- Chong Kun Dang Pharmaceutical Corp. (2009). Process for preparation of imipenem.

- Hanmi Pharm. Co., Ltd. (2006). Process for preparing thienamycin para-nitrobenzyl ester.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chembk.com [chembk.com]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. (4-Nitrophenyl)methyl 3-oxobutanoate | 61312-84-3 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]

- 7. "PART I. THE ALKYLATION OF THE SODIUM SALT OF ETHYL ACETOACETATE, AN AM" by GEORGE SEARS GREENE [docs.lib.purdue.edu]

- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4-Nitrophenyl)methyl 2,4-diamino-4-oxobutanoate | C11H13N3O5 | CID 419809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diketene - Wikipedia [en.wikipedia.org]

- 11. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. CN102351860B - Synthesis method of panipenem and intermediates thereof - Google Patents [patents.google.com]

- 14. 4'-Methoxy-3'-nitroacetophenone [webbook.nist.gov]

- 15. 4-NITROPHENYL ACETATE(830-03-5) IR2 spectrum [chemicalbook.com]

- 16. 61312-84-3 CAS MSDS ((4-Nitrophenyl)methyl 3-oxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 20. Answered: 1a) Provide the mechanism of the reaction below, catalyzed by triethylamine. The reaction should take you three mechanistic steps. Referring to the C=O group… | bartleby [bartleby.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitrobenzyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Nitrobenzyl acetoacetate (p-nitrobenzyl acetoacetate), a key intermediate in organic synthesis. This document delves into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the spectral features, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis, ensuring the accurate identification and quality assessment of this compound.

Introduction: The Significance of this compound

This compound, with the IUPAC name (4-nitrophenyl)methyl 3-oxobutanoate, is a versatile organic compound utilized as a crucial building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its molecular structure, featuring a reactive β-ketoester moiety and a nitro-substituted aromatic ring, allows for a variety of chemical transformations. The 4-nitrobenzyl protecting group is particularly useful as it can be cleaved under specific conditions, making it a valuable tool in multi-step synthetic pathways.[3] Given its role as a synthetic intermediate, rigorous spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide provides an in-depth examination of the expected spectroscopic data for this compound.

Below is the molecular structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the α-methylene protons of the acetoacetate moiety, and the terminal methyl protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.5 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~5.2 | Singlet | 2H | Benzylic methylene protons (-O-CH₂-Ar) |

| ~3.5 | Singlet | 2H | α-methylene protons (-CO-CH₂-CO-) |

| ~2.3 | Singlet | 3H | Methyl protons (-CO-CH₃) |

Rationale for Assignments:

-

The aromatic protons ortho to the electron-withdrawing nitro group are deshielded and appear at the lowest field (~8.2 ppm). The protons meta to the nitro group are less deshielded and appear at a slightly higher field (~7.5 ppm). These two sets of protons will appear as doublets due to coupling with each other.

-

The benzylic methylene protons are adjacent to an oxygen atom and an aromatic ring, placing their signal around 5.2 ppm.

-

The α-methylene protons are situated between two carbonyl groups, which deshields them to a chemical shift of approximately 3.5 ppm.

-

The terminal methyl protons of the acetoacetate group are in a typical keto-methyl environment and are expected to resonate at the highest field (~2.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~200 | Keto carbonyl carbon (CH₃-C =O) |

| ~166 | Ester carbonyl carbon (-C =O-O-) |

| ~148 | Aromatic carbon attached to the nitro group |

| ~143 | Aromatic carbon attached to the benzylic carbon |

| ~129 | Aromatic CH carbons |

| ~124 | Aromatic CH carbons |

| ~67 | Benzylic methylene carbon (-O-C H₂-Ar) |

| ~50 | α-methylene carbon (-CO-C H₂-CO-) |

| ~30 | Methyl carbon (-CO-C H₃) |

Rationale for Assignments:

-

The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a lower field (~200 ppm) than the ester carbonyl (~166 ppm).

-

The aromatic carbons are found in the 120-150 ppm region. The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded among the aromatic carbons.

-

The benzylic methylene carbon, being attached to an oxygen atom, will be in the 60-70 ppm range.

-

The α-methylene carbon, flanked by two carbonyl groups, is expected around 50 ppm.

-

The methyl carbon will be the most shielded carbon, appearing at the highest field (~30 ppm).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups and the nitro group.

Expected IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1745 | C=O stretch | Ester carbonyl |

| ~1720 | C=O stretch | Keto carbonyl |

| ~1525 | Asymmetric N-O stretch | Nitro group |

| ~1345 | Symmetric N-O stretch | Nitro group |

| ~1200-1000 | C-O stretch | Ester |

Interpretation of Key Peaks:

-

The presence of two distinct carbonyl peaks is a key feature. The ester carbonyl typically absorbs at a higher frequency (~1745 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹).

-

The strong absorption bands around 1525 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

The C-O stretching of the ester linkage will also be present in the fingerprint region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 237.21 g/mol .[4] In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 237 would be expected, although it may be weak due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of the 4-nitrobenzyl radical to give an acylium ion at m/z = 101.

-

Formation of the 4-nitrobenzyl cation at m/z = 136.

-

Cleavage of the acetoacetate group can also lead to various other fragment ions.

-

A predicted mass spectrum would show adducts such as [M+H]⁺ at m/z 238.07100 and [M+Na]⁺ at m/z 260.05294.[5]

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the sample dissolved in a volatile solvent on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed and reliable basis for the characterization of this compound. A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra allows for unambiguous confirmation of the compound's structure and an assessment of its purity. This information is critical for its use in research and development, particularly in the synthesis of high-value pharmaceutical compounds.

References

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO5). Retrieved January 5, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

Sources

- 1. Ester-imine condensations: preparation of racemic intermediates for the synthesis of the carbapenem antibiotics PS-5 and PS-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.mpg.de [pure.mpg.de]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 4-Nitrobenzyl acetoacetate melting point

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzyl acetoacetate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 61312-84-3) is an organic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its molecular structure, featuring a nitro group and an acetoacetate moiety, makes it a versatile building block in the synthesis of pharmaceuticals, dyes, and photoactive materials.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. The melting point, in particular, is a critical parameter that provides a primary indication of a substance's purity and identity.[2] This guide offers an in-depth examination of the melting point of this compound, the rigorous methodology for its determination, and the scientific principles that ensure data integrity.

Physicochemical Properties of this compound

The physical and chemical characteristics of a compound dictate its behavior in various experimental and industrial settings. For this compound, these properties are essential for handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 61312-84-3 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][3] |

| Molecular Weight | 237.21 g/mol | [1][3] |

| Appearance | White to light yellow or very pale yellow powder/crystal | [3] |

| Melting Point | 42.0 to 46.0 °C (range); typically cited as 44 °C or 45 °C | [1][3] |

| Purity | Typically >98.0% (by HPLC) | [3] |

| Solubility | Soluble in Methanol and slightly soluble in Chloroform | [5] |

| Storage | Room temperature, recommended in a cool and dark place (<15°C) | [1] |

The Critical Role of Melting Point in Purity and Identification

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[2] This physical constant is highly sensitive to impurities, which tend to depress the melting point and broaden the melting range.[6] Therefore, an accurate melting point determination serves two primary functions:

-

Identification: By comparing the experimentally determined melting point to the literature value, a researcher can gain confidence in the identity of the synthesized or acquired compound.

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C for a pure compound) indicates high purity. A broad melting range suggests the presence of impurities.[6]

For this compound, the reported melting point is consistently around 44-45°C.[1][3][4] A measured value significantly below this, or a range greater than 2°C, would warrant further purification and analysis.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines a robust, self-validating methodology for determining the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to provide a deeper understanding of the process.

I. Instrument Calibration: The Foundation of Trustworthiness

Protocol:

-

Selection of Standards: Choose at least two NIST-traceable reference standards with well-defined melting points that bracket the expected melting point of this compound (44-45°C). Suitable standards might include Vanillin (~81-83°C) and Benzoic Acid (~122°C), though for this specific low-melting compound, standards closer to the expected range are ideal if available.

-

Calibration Procedure:

-

Operate the melting point apparatus according to the manufacturer's instructions.[7]

-

Determine the melting point of each reference standard individually using the same heating rate intended for the sample analysis (e.g., 1°C/minute).[9]

-

Compare the observed melting points to the certified values of the reference materials.[9]

-

-

Acceptance Criteria: The instrument is considered calibrated if the observed values are within the specified tolerance (e.g., ±0.5°C) of the certified values. If the instrument is "OUT OF CALIBRATION," it must be serviced and recalibrated before use.[7]

II. Sample Preparation: Ensuring Representative Analysis

Causality: The physical state of the sample loaded into the capillary tube significantly impacts heat transfer and, consequently, the accuracy of the measurement. The sample must be a fine, dry powder to ensure uniform heating and packing.[2]

Protocol:

-

Drying: Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[2]

-

Grinding: If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a clean, dry mortar and pestle.[2]

-

Loading the Capillary Tube:

-

Take a thin-walled capillary tube, sealed at one end.

-

Press the open end of the tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and tap it gently on a hard surface to move the solid to the bottom.[10] To ensure tight packing, drop the capillary tube (closed end down) several times through a long glass tube onto the benchtop.[10]

-

The final packed sample height should be between 2-3 mm.[6][10]

-

III. Melting Point Measurement: A Two-Stage Approach for Precision

Causality: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an artificially high observed melting point.[6][11] A two-stage heating process saves time while ensuring high accuracy.

Protocol:

-

Rapid Preliminary Measurement (Optional):

-

If the approximate melting point is unknown, first perform a quick determination by heating at a rapid rate (e.g., 5-10°C per minute).[12][13] This provides a ballpark figure.

-

Allow the apparatus to cool sufficiently before proceeding. Never re-melt a sample; always use a fresh one for each determination. [14]

-

-

Accurate Measurement:

-

Place the prepared capillary tube into the heating block of the calibrated apparatus.

-

Set the starting temperature to at least 5-10°C below the expected melting point (approx. 35°C for this compound).[6]

-

Heat rapidly to about 5°C below the expected melting point.

-

Crucially, reduce the heating rate to 1-2°C per minute. [6][14] This slow rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading.[10]

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[10] The solid may first appear to shrink or "sinter" just before melting begins.[10]

-

Record the temperature at which the last solid crystal disappears, turning the sample into a clear liquid (the end of the melting range).[15]

-

Report the result as a melting range (e.g., 44.0°C - 44.8°C).

-

Caption: Workflow for Accurate Melting Point Determination.

Conclusion

The melting point of this compound is a fundamental physical property that is indispensable for its identification and purity assessment in a research and development setting. A reported melting point in the range of 42-46°C is indicative of this compound. By adhering to a meticulous experimental protocol—grounded in instrument calibration, proper sample preparation, and controlled heating—scientists can generate reliable and reproducible data. This commitment to scientific integrity ensures the quality of starting materials and the ultimate success of complex synthetic endeavors in drug development and materials science.

References

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from Pharmaguideline website. [Link]

-

Biometrix. (n.d.). Melting Point Apparatus - Calibration. Retrieved from Biometrix website. [Link]

-

Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from Pharma Times Official website. [Link]

-

Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from Scribd website. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry website. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from CSUB Department of Chemistry & Biochemistry website. [Link]

-

ChemBK. (2024, April 9). P-nitrobenzyl Acetoacetate. Retrieved from ChemBK website. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from UMSL Department of Chemistry website. [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from YouTube. [Link]

-

National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from NSYSU Department of Chemistry website. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada website. [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? Retrieved from Mettler Toledo website. [Link]

-

BUCHI. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from BUCHI website. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts website. [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from JoVE website. [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl 2-diazoacetoacetate. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. labproinc.com [labproinc.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. mt.com [mt.com]

- 7. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 8. Melting Point Apparatus [biometrix.com]

- 9. pharmatimesofficial.com [pharmatimesofficial.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. csub.edu [csub.edu]

- 13. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 14. westlab.com [westlab.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

A Technical Guide to 4-Nitrobenzyl Acetoacetate for Advanced Research

This guide provides an in-depth technical overview of 4-Nitrobenzyl acetoacetate (PNBA), a versatile reagent for researchers, chemists, and professionals in drug development and materials science. We will explore its chemical properties, commercial availability, and key applications, with a focus on its role as a synthetic intermediate. This document is intended to serve as a practical resource, offering not just data, but also the scientific rationale behind its use in complex synthetic pathways.

Core Compound Profile

This compound, systematically named (4-nitrophenyl)methyl 3-oxobutanoate, is a solid organic compound that is pale yellow in its pure form.[1] Its molecular structure, featuring a nitro-substituted benzyl group ester-linked to an acetoacetate moiety, imparts unique chemical reactivity that is valuable in multi-step organic synthesis.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and safe handling. These properties dictate its solubility, stability, and reactivity in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 61312-84-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][2][3] |

| Molecular Weight | 237.21 g/mol | [1][2][3] |

| Physical State | Solid, white to light yellow powder or crystal | [1][2] |

| Melting Point | 44-45 °C | [1][2] |

| Purity (Typical) | >98.0% (HPLC) | [1][2][5] |

| IUPAC Name | (4-nitrophenyl)methyl 3-oxobutanoate | [3][4] |

Commercial Availability and Procurement

This compound is readily available from several reputable chemical suppliers, ensuring a stable supply chain for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the available quantities and the comprehensiveness of the provided documentation, such as Certificates of Analysis (CofA) and Safety Data Sheets (SDS).

| Supplier | Product Number(s) | Available Quantities | Purity Specification |

| Tokyo Chemical Industry (TCI) | N0875 | 5g, 25g | >98.0% (HPLC) |

| Lab Pro | N0875-25G | 25g | Min. 98.0% (HPLC) |

| AK Scientific, Inc. | O365 | Not specified | 98% (HPLC) |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified |

| MySkinRecipes | #216803 | 5g, 25g, 100g, 500g, 2.5kg | 98% |

| Smolecule | S1973023 | Not specified | Not specified |

| LGC Standards | TRC-N495430 | 1g, 5g, 10g | Not specified |

Synthesis and Mechanistic Considerations

While this compound is commercially available, an understanding of its synthesis provides valuable insights into its reactivity and potential impurities. The synthesis generally involves the esterification of 4-nitrobenzyl alcohol with a derivative of acetoacetic acid.

A common synthetic strategy is the transesterification of an alkyl acetoacetate (e.g., ethyl acetoacetate) with 4-nitrobenzyl alcohol. This reaction is typically catalyzed by an acid or a base. The choice of catalyst and reaction conditions is critical to optimize the yield and minimize side reactions.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in a research setting is as a synthetic intermediate. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for more complex molecules.

Role as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction at another site in the molecule.[6] This is the role of a protecting group.[6] The 4-nitrobenzyl group is a well-established protecting group for carboxylic acids, and this compound can be used to introduce this functionality.

The key advantage of the 4-nitrobenzyl protecting group is its stability under a range of conditions, including acidic and some basic environments, while being readily cleavable under specific, mild conditions.[7] The cleavage is typically achieved through reduction of the nitro group to an amine, which then facilitates the removal of the protecting group.[7]

Caption: Workflow illustrating the use of a 4-nitrobenzyl protecting group.

Building Block for Heterocyclic Synthesis

The acetoacetate moiety in this compound is a versatile precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The dicarbonyl functionality allows for condensation reactions with nucleophiles such as hydrazines, ureas, and amidines to form pyrazoles, pyrimidines, and other important ring systems.

Potential Biological Activity

While research into the specific biological activities of this compound is ongoing, the acetoacetate component is a ketone body, and related compounds have been investigated for their effects on cancer cell proliferation.[8][9] Some studies suggest that acetoacetate can inhibit the growth of certain cancer cell lines.[8][9] It is important to note that these studies do not use this compound itself, and further research is needed to determine if this specific derivative possesses any therapeutic properties. The presence of the nitroaromatic group could significantly alter its biological profile.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for the reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound, as indicated by commercial suppliers.[1][2][5]

Representative HPLC Method

A general-purpose reverse-phase HPLC method can be adapted for the analysis of this compound. The following is a representative protocol that can be optimized for specific instrumentation and analytical requirements.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a gradient from 50% acetonitrile to 95% acetonitrile over 10-15 minutes. The addition of 0.1% formic acid to both solvents can improve peak symmetry.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and monitor the elution profile at a wavelength where the nitroaromatic group has strong absorbance (e.g., 254 nm). The purity can be determined by the relative area of the main peak.

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is suspected of causing genetic defects and may cause skin, eye, and respiratory irritation.[3]

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Conclusion

This compound is a commercially accessible and highly useful intermediate in organic synthesis. Its value lies in the unique reactivity imparted by the 4-nitrobenzyl and acetoacetate moieties, which can be leveraged for protecting group strategies and the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is paramount for its successful application in research and development.

References

-

PubChem. This compound. [Link]

- Google Patents.

-

MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

University of Bristol. Protecting Groups. [Link]

-

LookChem. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers. [Link]

-

PubChemLite. This compound (C11H11NO5). [Link]

-

PubMed. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. [Link]

-

MDPI. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. [Link]

-

IMR Press. The Role and Mechanisms of Action of Natural Compounds in the Prevention and Treatment of Cancer and Cancer Metastasis. [Link]

-

NIH National Center for Biotechnology Information. Insight into the Biological Roles and Mechanisms of Phytochemicals in Different Types of Cancer: Targeting Cancer Therapeutics. [Link]

-

MDPI. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C11H11NO5 | CID 2760918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 61312-84-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. media.neliti.com [media.neliti.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Role of 4-Nitrobenzyl Acetoacetate in Modern Organic Synthesis

Executive Summary

4-Nitrobenzyl acetoacetate (PNB-AA), a bifunctional organic molecule, serves as a cornerstone reagent in advanced organic synthesis. Its strategic value lies in the unique combination of a versatile β-keto ester moiety and a 4-nitrobenzyl (PNB) protecting group. This guide elucidates the synthesis, reactivity, and core applications of PNB-AA, presenting it as a crucial building block for introducing a protected acetoacetate unit into complex molecular architectures. We will explore its role in forming carbon-carbon bonds via enolate chemistry and its utility as a precursor for heterocyclic systems. A significant focus is placed on the methodologies for the selective cleavage of the PNB protecting group, a critical step that unmasks the carboxylic acid functionality under mild conditions. This document provides researchers, scientists, and drug development professionals with field-proven insights and detailed experimental protocols to effectively leverage this compound in their synthetic endeavors.

Section 1: Introduction to this compound

Chemical Properties and Structure

This compound, also known as Acetoacetic Acid 4-Nitrobenzyl Ester, is a pale yellow crystalline solid at room temperature.[1][2] Its structure features a reactive β-keto ester system, where the carboxylic acid is masked as a 4-nitrobenzyl ester.[3] This design is intentional and synthetically powerful.

| Property | Value | Reference(s) |

| CAS Number | 61312-84-3 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁NO₅ | [3][5] |

| Molecular Weight | 237.21 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystal | [7] |

| Melting Point | 42.0 to 46.0 °C | [4][7] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [2] |

| Synonyms | (4-nitrophenyl)methyl 3-oxobutanoate, Acetoacetic Acid 4-Nitrobenzyl Ester | [5][7] |

The Strategic Value of a Protected β-Keto Ester

The β-keto ester functional group is one of the most versatile intermediates in organic synthesis.[8] The protons on the α-carbon (C2, between the two carbonyl groups) are acidic, allowing for easy deprotonation to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, capable of reacting with a wide range of electrophiles to form new C-C bonds.[8]

However, the free carboxylic acid of a β-keto acid is often unstable, readily undergoing decarboxylation. Therefore, protecting the carboxyl group as an ester is essential. The choice of the esterifying group is critical. The 4-nitrobenzyl (PNB) group is an excellent choice for several reasons:

-

Stability: The PNB ester is stable to a wide range of reaction conditions, including those used for enolate formation and subsequent alkylation.

-